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Introduction
Ziltivekimab, a fully human monoclonal antibody, is an investigational drug being developed by

Novo Nordisk.[1] It is designed to target the interleukin-6 (IL-6) ligand, a key cytokine implicated

in the inflammatory cascade of various diseases.[1] This technical guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic data for

ziltivekimab, with a focus on its development for reducing inflammatory and thrombotic risks in

patients with chronic kidney disease (CKD) and atherosclerotic cardiovascular disease

(ASCVD). The initial designation for this compound was COR-001, and for the purpose of this

document, we will refer to it by its current name, ziltivekimab.

Mechanism of Action
Ziltivekimab functions by binding directly to the IL-6 ligand, thereby preventing its interaction

with the IL-6 receptor. This action inhibits the downstream signaling pathway that leads to the

production of various inflammatory mediators.[2] A key consequence of this inhibition is the

reduction of acute-phase reactants such as high-sensitivity C-reactive protein (hsCRP), serum

amyloid A, and fibrinogen, all of which are biomarkers for systemic inflammation.[3][4]
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The signaling pathway of IL-6 and the inhibitory action of ziltivekimab are depicted in the

following diagram:
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Caption: Ziltivekimab's mechanism of action in the IL-6 signaling pathway.

Pharmacokinetics
The pharmacokinetic profile of ziltivekimab has been evaluated in a Phase 1, randomized,

double-blind, placebo-controlled trial in patients with moderate-to-severe CKD and evidence of

chronic inflammation.[3]

Table 1: Summary of Ziltivekimab Pharmacokinetic Parameters (Single Subcutaneous Dose)[3]

Parameter 5 mg Dose 15 mg Dose 50 mg Dose

Mean Half-life (t½) 45 - 65 days 45 - 65 days 45 - 65 days

Maximum

Concentration (Cmax)

Data not publicly

available

Data not publicly

available

Data not publicly

available

Time to Maximum

Concentration (Tmax)

Data not publicly

available

Data not publicly

available

Data not publicly

available

Area Under the Curve

(AUC)

Data not publicly

available

Data not publicly

available

Data not publicly

available

Note: While the Phase 1 study assessed Cmax, Tmax, and AUC, specific values have not been

made publicly available.

Pharmacodynamics
The pharmacodynamic effects of ziltivekimab are characterized by a dose-dependent reduction

in key inflammatory biomarkers. These effects have been primarily evaluated in the Phase 2

RESCUE and RESCUE-2 trials.[2][5][6]

Table 2: Dose-Dependent Reduction of Inflammatory Biomarkers at 12 Weeks (RESCUE Trial)

[2][4][5]
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Biomarker Placebo
7.5 mg
Ziltivekimab

15 mg
Ziltivekimab

30 mg
Ziltivekimab

hsCRP (Median

Reduction)
4% 77% 88% 92%

Fibrinogen

(Median

Reduction)

No significant

change

Dose-dependent

reduction

Dose-dependent

reduction

Dose-dependent

reduction

Serum Amyloid A

(Median

Reduction)

No significant

change

Dose-dependent

reduction

Dose-dependent

reduction

Dose-dependent

reduction

Haptoglobin

(Median

Reduction)

No significant

change

Dose-dependent

reduction

Dose-dependent

reduction

Dose-dependent

reduction

Secretory

Phospholipase

A2 (sPLA2)

(Median

Reduction)

No significant

change

Dose-dependent

reduction

Dose-dependent

reduction

Dose-dependent

reduction

Table 3: Dose-Dependent Reduction of Inflammatory Biomarkers at End of Treatment

(RESCUE-2 Trial)[6][7]

Biomarker Placebo 15 mg Ziltivekimab 30 mg Ziltivekimab

hsCRP (Median

Reduction)
27% 96% 93%

Fibrinogen (Median

Reduction)
2% 38% 34%

Serum Amyloid A

(Median Reduction)
30% 71% 58%

Experimental Protocols
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Phase 1 Pharmacokinetic and Pharmacodynamic Study
(NCT03126318)
This was a randomized, double-blind, placebo-controlled, dose-escalation study.

Population: Patients with moderate-to-severe non-dialysis-dependent CKD (eGFR 20–60

ml/min per 1.73 m²) and evidence of chronic inflammation (hsCRP >2 mg/L on two

consecutive measurements).[3]

Design: Three cohorts of four participants each were randomized (3:1) to receive a single

subcutaneous injection of ziltivekimab (5 mg, 15 mg, or 50 mg) or placebo.[3]

Pharmacokinetic Analysis: Serum concentrations of ziltivekimab were measured using a

validated antibody-based ELISA format.[5] Pharmacokinetic parameters including t½, AUC,

Cmax, and Tmax were assessed.[5]

Pharmacodynamic Analysis: The primary efficacy endpoint was the change from baseline in

hsCRP, which was measured using an immunoturbidimetry method.[5]

The general workflow for this clinical trial is illustrated below:
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Caption: Workflow for the Phase 1 clinical trial of ziltivekimab.

Phase 2 RESCUE Trial (NCT03926117)
This was a randomized, double-blind, placebo-controlled trial to evaluate the effect of

ziltivekimab on inflammatory biomarkers.

Population: Patients with moderate to severe CKD and hsCRP of at least 2 mg/L.[2]

Design: 264 participants were randomly allocated (1:1:1:1) to receive subcutaneous

injections of placebo or ziltivekimab (7.5 mg, 15 mg, or 30 mg) every 4 weeks for up to 24

weeks.[2]

Primary Outcome: The primary outcome was the percentage change from baseline in hsCRP

after 12 weeks of treatment.[2]
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Phase 3 ZEUS Trial (NCT05021835)
This is an ongoing large-scale cardiovascular outcomes trial.

Population: Patients with established ASCVD, CKD (Stages 3-4), and elevated hsCRP (≥2

mg/L).[8][9]

Design: This is a randomized, parallel-group, double-blind, placebo-controlled trial.[9]

Approximately 6,400 participants will be randomized to receive either ziltivekimab or

placebo.[9]

Primary Endpoint: The primary endpoint is the time to the first occurrence of major adverse

cardiovascular events (MACE), defined as cardiovascular death, non-fatal myocardial

infarction, or non-fatal stroke.[8][9]

The logical relationship for initiating the ZEUS trial based on prior findings is as follows:
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Caption: Rationale for the progression to the ZEUS cardiovascular outcomes trial.

Conclusion
Ziltivekimab has demonstrated a clear dose-dependent effect on reducing key inflammatory

biomarkers associated with atherosclerosis and CKD. Its pharmacokinetic profile is

characterized by a long half-life, allowing for infrequent dosing. The ongoing Phase 3 ZEUS

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://academic.oup.com/eurheartj/article/43/Supplement_2/ehac544.2290/6745803
https://www.researchgate.net/publication/376485403_Effect_of_Ziltivekimab_on_Determinants_of_Hemoglobin_in_Patients_with_CKD_Stage_3-5_An_Analysis_of_a_Randomized_Trial_RESCUE
https://www.researchgate.net/publication/376485403_Effect_of_Ziltivekimab_on_Determinants_of_Hemoglobin_in_Patients_with_CKD_Stage_3-5_An_Analysis_of_a_Randomized_Trial_RESCUE
https://www.researchgate.net/publication/376485403_Effect_of_Ziltivekimab_on_Determinants_of_Hemoglobin_in_Patients_with_CKD_Stage_3-5_An_Analysis_of_a_Randomized_Trial_RESCUE
https://academic.oup.com/eurheartj/article/43/Supplement_2/ehac544.2290/6745803
https://www.researchgate.net/publication/376485403_Effect_of_Ziltivekimab_on_Determinants_of_Hemoglobin_in_Patients_with_CKD_Stage_3-5_An_Analysis_of_a_Randomized_Trial_RESCUE
https://www.benchchem.com/product/b15618941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


trial will be pivotal in determining the clinical efficacy of ziltivekimab in reducing cardiovascular

events in a high-risk patient population. The data presented in this guide underscore the

potential of ziltivekimab as a targeted anti-inflammatory therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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